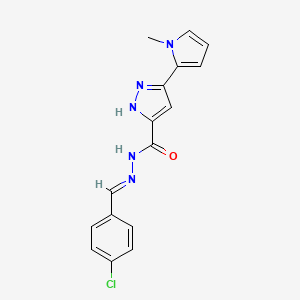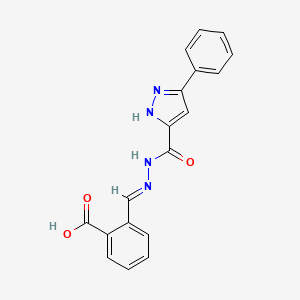![molecular formula C22H24N2O4 B11674903 N'-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11674903.png)
N'-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-tert-ブチル-2-ヒドロキシ-6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-1-イル)メチリデン]フラン-2-カルボヒドラジドは、複雑な有機化合物であり、シッフ塩基類に属します。 シッフ塩基類は、アルデヒドまたはケトンと第一級アミンの縮合によって形成されるC=N結合の存在によって特徴付けられます。
合成方法
合成経路と反応条件
N'-[(E)-(3-tert-ブチル-2-ヒドロキシ-6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-1-イル)メチリデン]フラン-2-カルボヒドラジドの合成は、通常、3-tert-ブチル-2-ヒドロキシベンズアルデヒドとフラン-2-カルボヒドラジドの縮合によって行われます。 反応は通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます 。 反応混合物は、シッフ塩基の生成を促進するために加熱され、生成物はその後、濾過によって単離され、再結晶によって精製されます。
工業生産方法
この化合物の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチとしては、実験室規模の合成をスケールアップすることが考えられます。 これには、収率と純度を最大化するように反応条件を最適化し、カラムクロマトグラフィーや再結晶などの効率的な精製技術を実装することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE typically involves multiple steps. One common approach is the condensation reaction between a dibenzofuran derivative and a furohydrazide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
反応の種類
N'-[(E)-(3-tert-ブチル-2-ヒドロキシ-6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-1-イル)メチリデン]フラン-2-カルボヒドラジドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物またはキノンを生成するために酸化することができます。
還元: 還元反応は、C=N結合をC-N結合に変換して、アミンを生成することができます。
置換: フラン環とジベンゾフラン環は、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例: 臭素、塩素) や求核剤 (例: アミン、チオール) などの試薬は、適切な条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノンを生成する可能性がありますが、還元はアミンを生成することができます。
科学研究への応用
化学: これは、配位化学において配位子として使用することができ、潜在的な触媒特性を持つ金属錯体を形成することができます.
生物学: この化合物は、抗菌、抗酸化、抗がん特性などの生物学的活性を示す可能性があります.
医学: 潜在的な生物学的活性のために、これは薬物開発のためのリード化合物として探求される可能性があります。
科学的研究の応用
N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
N'-[(E)-(3-tert-ブチル-2-ヒドロキシ-6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-1-イル)メチリデン]フラン-2-カルボヒドラジドがその効果を発揮するメカニズムは完全に解明されていません。 これは、特定の分子標的および経路との相互作用に関与すると考えられています。 例えば、その抗菌活性は、微生物細胞内の必須酵素の阻害によるものと考えられ、その抗酸化活性は、フリーラジカルを消去する能力によるものと考えられています .
類似の化合物との比較
類似の化合物
N'-[(E)-(4'-エチル-3-ヒドロキシ-[1,1'-ビフェニル]-4-イル)メチリデン]フラン-2-カルボヒドラジド: この化合物は、類似の構造的特徴を示しますが、ビフェニル環に異なる置換基を持っています.
N'-[(E)-(ピリジン-3-イル)メチリデン]アダマンタン-1-カルボヒドラジド: 異なるコア構造を持つ別のシッフ塩基で、広範囲の抗菌活性を示しています.
独自性
N'-[(E)-(3-tert-ブチル-2-ヒドロキシ-6,7,8,9-テトラヒドロジベンゾ[b,d]フラン-1-イル)メチリデン]フラン-2-カルボヒドラジドは、フラン環、ジベンゾフラン部分、カルボヒドラジド基の組み合わせによってユニークです。
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
3-Hydroxy-3-methyl-2-butanone: Another compound with a similar hydroxy and methyl group arrangement but lacks the complex dibenzofuran and furohydrazide moieties.
Uniqueness
N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE is unique due to its combination of a furan ring, hydrazide group, and dibenzofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
特性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)15-11-18-19(13-7-4-5-8-16(13)28-18)14(20(15)25)12-23-24-21(26)17-9-6-10-27-17/h6,9-12,25H,4-5,7-8H2,1-3H3,(H,24,26)/b23-12+ |
InChIキー |
QHVRFPINKWDSGU-FSJBWODESA-N |
異性体SMILES |
CC(C)(C)C1=CC2=C(C3=C(O2)CCCC3)C(=C1O)/C=N/NC(=O)C4=CC=CO4 |
正規SMILES |
CC(C)(C)C1=CC2=C(C3=C(O2)CCCC3)C(=C1O)C=NNC(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11674826.png)
![N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
![2-Ethoxyethyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11674859.png)

![11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11674872.png)


![N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B11674878.png)
![N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11674881.png)
![6-chloro-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11674887.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674906.png)


